![molecular formula C12H9IN2O2S B14227014 5-Iodo-2-[(2-methyl-3-nitrophenyl)sulfanyl]pyridine CAS No. 827044-40-6](/img/structure/B14227014.png)
5-Iodo-2-[(2-methyl-3-nitrophenyl)sulfanyl]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Iodo-2-[(2-methyl-3-nitrophenyl)sulfanyl]pyridine is a complex organic compound that belongs to the class of halogenated heterocyclic compounds. This compound is characterized by the presence of an iodine atom at the 5th position of the pyridine ring and a sulfanyl group attached to a 2-methyl-3-nitrophenyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-2-[(2-methyl-3-nitrophenyl)sulfanyl]pyridine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs automated systems to control reaction parameters, ensuring consistent quality and efficiency.
化学反应分析
Types of Reactions
5-Iodo-2-[(2-methyl-3-nitrophenyl)sulfanyl]pyridine can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl2) are typical methods.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives.
科学研究应用
5-Iodo-2-[(2-methyl-3-nitrophenyl)sulfanyl]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
作用机制
The mechanism of action of 5-Iodo-2-[(2-methyl-3-nitrophenyl)sulfanyl]pyridine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the iodine atom and the nitro group can influence the compound’s reactivity and binding affinity, making it a versatile tool in drug discovery and development.
相似化合物的比较
Similar Compounds
5-Iodo-2-methoxypyridine: Similar in structure but with a methoxy group instead of the sulfanyl group.
5-Iodo-2-methylpyridine-3-carboxylic acid: Contains a carboxylic acid group instead of the sulfanyl group.
2-Iodo-5-nitropyridine: Similar halogenation and nitration but lacks the sulfanyl group.
Uniqueness
5-Iodo-2-[(2-methyl-3-nitrophenyl)sulfanyl]pyridine is unique due to the combination of the iodine atom, nitro group, and sulfanyl group attached to the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
属性
CAS 编号 |
827044-40-6 |
|---|---|
分子式 |
C12H9IN2O2S |
分子量 |
372.18 g/mol |
IUPAC 名称 |
5-iodo-2-(2-methyl-3-nitrophenyl)sulfanylpyridine |
InChI |
InChI=1S/C12H9IN2O2S/c1-8-10(15(16)17)3-2-4-11(8)18-12-6-5-9(13)7-14-12/h2-7H,1H3 |
InChI 键 |
HSRVFNQUPCVQKH-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC=C1SC2=NC=C(C=C2)I)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methyl-3-[(2R)-5-oxooxolan-2-yl]prop-2-enamide](/img/structure/B14226937.png)

![Methanesulfonamide, N-[5-(1-pyrrolidinyl)-2-thiazolyl]-](/img/structure/B14226950.png)
![1,1'-(Ethyne-1,2-diyl)bis{2-ethyl-4-[(4-pentylphenyl)ethynyl]benzene}](/img/structure/B14226951.png)
![9,10-Bis[2-(2-methylphenyl)ethenyl]anthracene](/img/structure/B14226958.png)
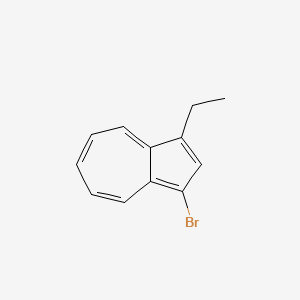
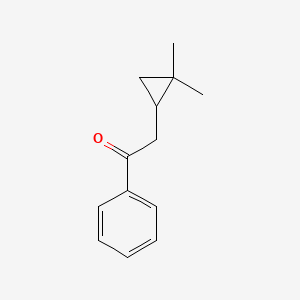
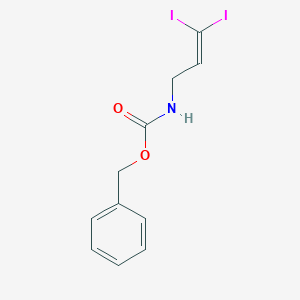
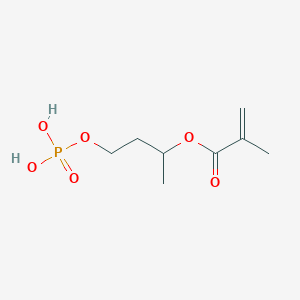

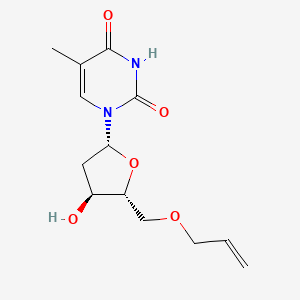
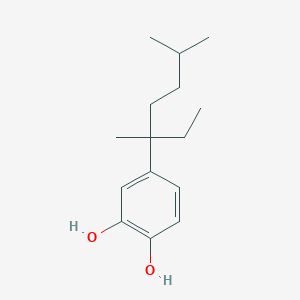
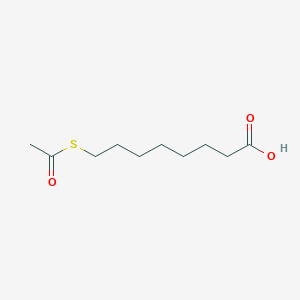
![2-Furancarboxamide, N-[(3,4-dimethoxyphenyl)methyl]-5-nitro-](/img/structure/B14227032.png)
